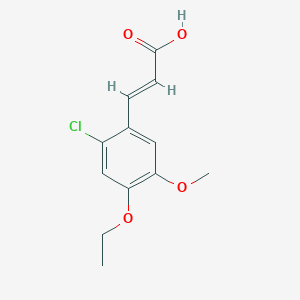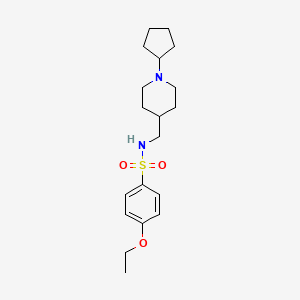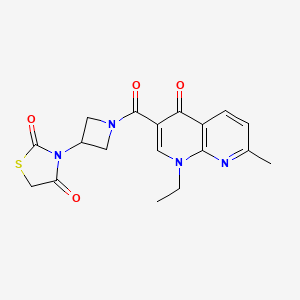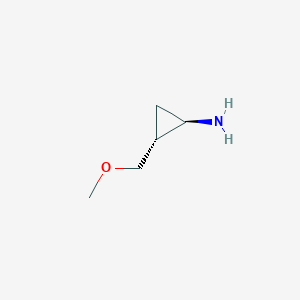
(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid, also known as CEMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phenylacrylic acids and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid has been widely studied for its potential applications in scientific research. One of the main applications of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid is in the field of neuroscience, where it has been shown to modulate the activity of glutamate receptors. Glutamate receptors are important for synaptic transmission and plasticity, and their dysfunction has been implicated in several neurological disorders such as Alzheimer's disease and epilepsy. (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid has been shown to enhance the activity of certain types of glutamate receptors, which could have therapeutic implications for these disorders.
(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and melanoma. The mechanism of action of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is important for cell survival and proliferation. This suggests that (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid could be a promising candidate for the development of novel anticancer therapeutics.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid involves the modulation of various signaling pathways in cells. In neurons, (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid has been shown to enhance the activity of AMPA receptors, which are important for synaptic plasticity and learning and memory. This enhancement is thought to occur through the allosteric modulation of the receptor, which increases its sensitivity to glutamate. In cancer cells, (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid inhibits the Akt/mTOR signaling pathway, which is important for cell survival and proliferation. This inhibition leads to the induction of apoptosis and the suppression of cell growth.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid has been shown to exhibit various biochemical and physiological effects. In neurons, (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid enhances the activity of AMPA receptors, which leads to the potentiation of synaptic transmission and plasticity. This could have implications for learning and memory, as well as for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. In cancer cells, (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid inhibits the Akt/mTOR signaling pathway, which leads to the induction of apoptosis and the suppression of cell growth. This could have implications for the development of novel anticancer therapeutics.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid in lab experiments is its ability to modulate the activity of glutamate receptors. This makes it a useful tool for studying synaptic transmission and plasticity, as well as for the development of novel therapeutics for neurological disorders. Another advantage is its ability to inhibit the growth of cancer cells, which makes it a promising candidate for the development of novel anticancer therapeutics.
One of the limitations of using (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid in lab experiments is its potential toxicity. While (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid. One direction is the development of novel therapeutics for neurological disorders such as Alzheimer's disease and epilepsy. (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid's ability to enhance the activity of glutamate receptors could be harnessed for the development of drugs that enhance synaptic plasticity and improve cognitive function.
Another direction is the development of novel anticancer therapeutics. (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid's ability to inhibit the growth of cancer cells could be harnessed for the development of drugs that target the Akt/mTOR signaling pathway.
Finally, the mechanism of action of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid in cells is not well understood, and further studies are needed to elucidate its effects on various signaling pathways. This could lead to the development of novel drugs that target these pathways and have therapeutic implications for a wide range of diseases.
Synthesis Methods
The synthesis of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid involves the reaction between 2-chloro-4-ethoxy-5-methoxybenzaldehyde and malonic acid in the presence of piperidine and acetic anhydride. The reaction leads to the formation of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid as a yellow solid, which can be purified through recrystallization. This synthesis method has been reported in several scientific research papers, and the purity of the synthesized compound has been confirmed through various analytical techniques.
properties
IUPAC Name |
(E)-3-(2-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-11-7-9(13)8(4-5-12(14)15)6-10(11)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRIQQGHWFTWML-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)Cl)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2723271.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methoxyphenyl)triazol-4-amine](/img/structure/B2723272.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2723274.png)
![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)





![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2723282.png)
![2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2723286.png)

